2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features both indole and benzothiophene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with an appropriate indole derivative. The reaction is often carried out in an ethanol solution under reflux conditions with continuous stirring and monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The benzothiophene part of the molecule may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzothiophene Derivatives: Compounds such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are structurally related and have comparable applications.
Uniqueness
What sets 2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its combined indole and benzothiophene structure, which may offer synergistic effects in its biological activities and applications .
Properties
CAS No. |
314282-53-6 |
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Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(E)-(2-oxo-1H-indol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c18-15(21)13-10-6-2-4-8-12(10)23-17(13)20-14-9-5-1-3-7-11(9)19-16(14)22/h1,3,5,7H,2,4,6,8H2,(H2,18,21)(H,19,20,22) |
InChI Key |
JRNMVWRMMZYLHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/3\C4=CC=CC=C4NC3=O)C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3C4=CC=CC=C4NC3=O)C(=O)N |
Origin of Product |
United States |
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